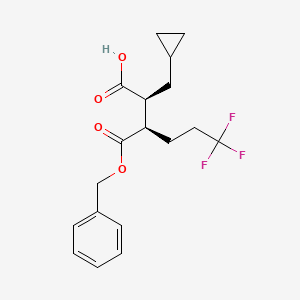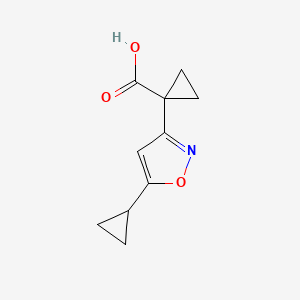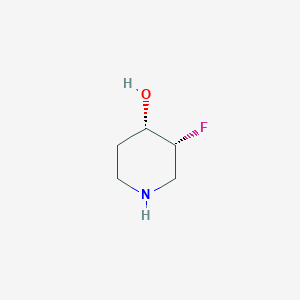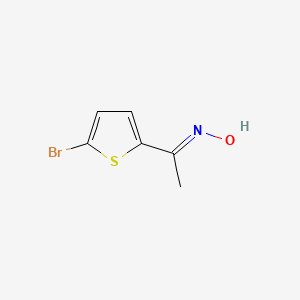![molecular formula C12H12FNO5 B11822870 2-[(2-Fluorophenyl)formamido]pentanedioic acid](/img/structure/B11822870.png)
2-[(2-Fluorophenyl)formamido]pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Fluorophenyl)formamido]pentanedioic acid, also known as L-Glutamic acid, N-(2-fluorobenzoyl)-, is a compound with the molecular formula C12H12FNO5 and a molecular weight of 269.23 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to a formamido group, which is further connected to a pentanedioic acid backbone.
Métodos De Preparación
The synthesis of 2-[(2-Fluorophenyl)formamido]pentanedioic acid typically involves the reaction of L-glutamic acid with 2-fluorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
2-[(2-Fluorophenyl)formamido]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
2-[(2-Fluorophenyl)formamido]pentanedioic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(2-Fluorophenyl)formamido]pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The formamido group plays a crucial role in stabilizing the compound’s interaction with the target molecules .
Comparación Con Compuestos Similares
2-[(2-Fluorophenyl)formamido]pentanedioic acid can be compared with other similar compounds, such as:
L-Glutamic acid: The parent compound without the fluorophenyl and formamido groups.
N-(2-Chlorobenzoyl)-L-glutamic acid: A similar compound with a chlorophenyl group instead of a fluorophenyl group.
N-(2-Bromobenzoyl)-L-glutamic acid: A similar compound with a bromophenyl group instead of a fluorophenyl group.
The presence of the fluorophenyl group in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets, distinguishing it from its analogs .
Propiedades
Fórmula molecular |
C12H12FNO5 |
|---|---|
Peso molecular |
269.23 g/mol |
Nombre IUPAC |
2-[(2-fluorobenzoyl)amino]pentanedioic acid |
InChI |
InChI=1S/C12H12FNO5/c13-8-4-2-1-3-7(8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6H2,(H,14,17)(H,15,16)(H,18,19) |
Clave InChI |
YRVUXYINQRKVCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC(CCC(=O)O)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



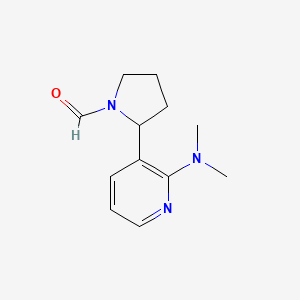
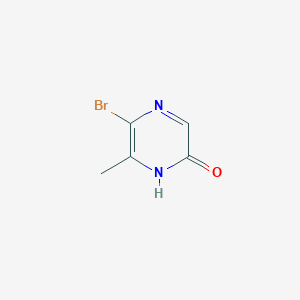
![Glycine, N-(3,5-dibroMo-4-Methylphenyl)-, 2-[(2-hydroxy-5-nitrophenyl)Methylene]hydrazide](/img/structure/B11822809.png)
